Methyltetrazine-amino-PEG2-CH2CH2NHBoc

Description

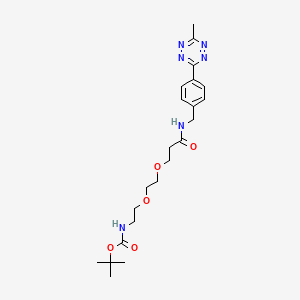

Methyltetrazine-amino-PEG2-CH2CH2NHBoc is a bifunctional linker compound designed for bioorthogonal conjugation and bioconjugation applications. Its structure comprises three key components:

- Methyltetrazine (MTZ): A bioorthogonal reagent that undergoes inverse electron-demand Diels-Alder (IEDDA) reactions with trans-cyclooctene (TCO) derivatives, enabling rapid and selective conjugation .

- PEG2 Spacer: A short polyethylene glycol (PEG) chain (two ethylene glycol units) that enhances solubility and reduces steric hindrance during conjugation.

- Boc-protected amine (CH2CH2NHBoc): A tert-butoxycarbonyl (Boc)-protected terminal amine, which stabilizes the amine group for controlled deprotection in synthetic workflows .

This compound is utilized in site-specific protein labeling, drug delivery systems, and radiopharmaceutical development due to its balanced reactivity and stability .

Properties

Molecular Formula |

C22H32N6O5 |

|---|---|

Molecular Weight |

460.5 g/mol |

IUPAC Name |

tert-butyl N-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C22H32N6O5/c1-16-25-27-20(28-26-16)18-7-5-17(6-8-18)15-24-19(29)9-11-31-13-14-32-12-10-23-21(30)33-22(2,3)4/h5-8H,9-15H2,1-4H3,(H,23,30)(H,24,29) |

InChI Key |

DRGPSJDPYNZCPO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCNC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyltetrazine-amino-PEG2-CH2CH2NHBoc typically involves the following steps:

Formation of Methyltetrazine: The methyltetrazine moiety is synthesized through a series of reactions starting from commercially available precursors. This involves the formation of a tetrazine ring through cyclization reactions.

PEGylation: The methyltetrazine group is then conjugated to a PEG chain. This step often involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of an amide bond between the methyltetrazine and the PEG chain.

Protection of Amino Group: The amino group is protected using a tert-butyloxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Quality control measures such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to verify the product’s identity and purity .

Chemical Reactions Analysis

Types of Reactions

Methyltetrazine-amino-PEG2-CH2CH2NHBoc undergoes various chemical reactions, including:

Click Chemistry: The methyltetrazine group reacts with strained alkenes or alkynes in an inverse electron demand Diels-Alder reaction, forming stable covalent bonds.

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with electrophiles such as activated esters or carbonyl compounds.

Common Reagents and Conditions

Click Chemistry: Common reagents include strained alkenes or alkynes, and the reaction is typically carried out in aqueous or organic solvents at room temperature.

Substitution Reactions: Reagents such as N-hydroxysuccinimide (NHS) esters or isocyanates are used, and the reactions are often performed in organic solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Major Products Formed

Click Chemistry: The major products are stable covalent adducts formed between the methyltetrazine group and the strained alkene or alkyne.

Substitution Reactions: The products are typically amides or ureas formed through the reaction of the amino group with electrophiles.

Scientific Research Applications

Methyltetrazine-amino-PEG2-CH2CH2NHBoc has a wide range of applications in scientific research:

Chemistry: Used as a linker in the synthesis of complex molecules and in click chemistry reactions.

Biology: Employed in bioorthogonal labeling and imaging of biomolecules in live cells.

Medicine: Utilized in the development of targeted drug delivery systems and diagnostic agents.

Mechanism of Action

The methyltetrazine group in Methyltetrazine-amino-PEG2-CH2CH2NHBoc reacts with strained alkenes or alkynes through an inverse electron demand Diels-Alder reaction. This reaction is highly selective and occurs rapidly under mild conditions, making it suitable for bioorthogonal applications. The PEG chain provides solubility and flexibility, while the protected amino group allows for further functionalization .

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Structural Features of Methyltetrazine-Linked Compounds

Key Observations :

- PEG Length : Shorter PEG chains (e.g., PEG2) improve conjugation kinetics due to reduced steric bulk, whereas longer PEGs (e.g., PEG8) enhance solubility and biocompatibility .

- Terminal Group : Boc protection prevents undesired side reactions during synthesis compared to azide or maleimide termini, which require specific coupling conditions .

Reactivity and Stability

Table 2: Reactivity and Stability Data

Key Observations :

- The Boc group in this compound enhances stability compared to unprotected hydrazine derivatives like [18F]HTz, which degrade rapidly .

- Methyltetrazine derivatives exhibit faster IEDDA kinetics than non-tetrazine linkers (e.g., azides), enabling efficient conjugation under mild conditions .

Key Observations :

- The Boc-protected amine requires specialized reagents (e.g., (Boc)2O) during synthesis, increasing production complexity compared to azide-terminated PEGs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.